2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride
Description
2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride is a thiazole-derived compound featuring a chloro-substituted ethanone moiety and a hydrochloride salt. The molecular formula is inferred as C₅H₅Cl₂NOS, with a calculated molecular weight of ~198.07 g/mol. Thiazole derivatives are widely recognized for their roles in pharmaceutical and agrochemical industries due to their heterocyclic structure, which facilitates diverse biological interactions.
Properties
Molecular Formula |
C5H5Cl2NOS |
|---|---|
Molecular Weight |
198.07 g/mol |
IUPAC Name |
2-chloro-1-(1,3-thiazol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C5H4ClNOS.ClH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H |
InChI Key |
TYSJUOZYAKQBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(=O)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization and Sandmeyer Reaction Route
One well-documented method involves:
- Cyclization of 1,3-bis(dimethylaminomethylene)thiourea with chloroacetone to form N'-(5-acetylthiazol-2-yl)-N,N-dimethylformamidine.
- Acid treatment of this intermediate to yield 1-(2-aminothiazol-5-yl)ethanone.
- Sandmeyer reaction on the amino intermediate to substitute the amino group with chlorine, producing 1-(2-chlorothiazol-5-yl)ethanone.
This process is noted for high yield and selectivity within reasonable reaction times.
| Step | Reaction Description | Key Conditions | Outcome |
|---|---|---|---|
| a) | Cyclization of thiourea derivative with chloroacetone | Controlled addition rate, acid workup | N'-(5-acetylthiazol-2-yl)-N,N-dimethylformamidine |
| b) | Acid treatment | One or more acids | 1-(2-aminothiazol-5-yl)ethanone |
| c) | Sandmeyer chlorination | Standard Sandmeyer conditions | 1-(2-chlorothiazol-5-yl)ethanone |
Grignard Reagent and Chloroacetyl Chloride Route
Another robust synthetic route involves:
- Formation of a Grignard reagent by reacting 2-chlorothiazole with isopropylmagnesium chloride in dimethoxyethane at low temperatures (0°C to room temperature).
- Reaction of the Grignard intermediate with chloroacetyl chloride in a batch or continuous flow reactor at sub-zero temperatures (-50°C to -20°C).
- Quenching and workup involving aqueous acid and base washes, followed by concentration to isolate the desired product.
This method offers high yields (around 76%) and allows control over reaction parameters to minimize impurities.
| Step | Reagents & Conditions | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|
| a) | 2-chlorothiazole + isopropylmagnesium chloride in DME | 0°C to RT overnight | — | Formation of Grignard intermediate |
| b1) | Reaction with chloroacetyl chloride in toluene | -50°C to -20°C | 76 | Batch reactor; molar ratio 2-3.5:1 chloroacetyl chloride to intermediate |
| Quench | Aqueous HCl, sodium carbonate washes | Room temperature | — | Purification and isolation |
Table: Effect of Addition Rate and Temperature on Product Purity
| Example | Addition Rate (mL/min) | Reaction Temperature (°C) | Impurities Detected |
|---|---|---|---|
| 1 | Standard | -20 | None |
| 2 | Faster | 0 | Unknown impurities |
| 3 | Slower | -40 | Minimal impurities |
Direct Acylation of Thiazole Derivatives
In some variants, thiazole derivatives are directly acylated using chloroacetyl chloride in the presence of bases such as triethylamine:
- The reaction is carried out in solvents like 1,4-dioxane or acetone at low temperatures (5–10°C), followed by stirring at elevated temperatures (up to 70°C) for several hours.
- After completion, the reaction mixture is poured into ice and the product is recrystallized from ethanol to obtain pure 2-chloro-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride or related derivatives.
Analytical and Characterization Data
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) : Typical 1H NMR signals include singlets for methylene protons adjacent to chlorine (~4.5 ppm) and aromatic thiazole protons (~8.2 ppm).
- Infrared Spectroscopy (IR) : Characteristic absorption bands for amide N–H (~3450 cm⁻¹), carbonyl C=O (~1690 cm⁻¹), and C–Cl (~760 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are used to confirm purity and molecular weight.
Summary Table of Key Preparation Methods
| Method No. | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| 1 | 1,3-bis(dimethylaminomethylene)thiourea + chloroacetone | Acid, Sandmeyer reagents | Controlled addition, acid workup | High | High selectivity, good yield |
| 2 | 2-chlorothiazole + isopropylmagnesium chloride + chloroacetyl chloride | Grignard reagent, batch/flow reactor | Low temperature (-50 to -20°C) | ~76 | Scalable, controlled impurity |
| 3 | Thiazole derivative + chloroacetyl chloride + triethylamine | Direct acylation | 5–70°C, organic solvents | Moderate | Straightforward, simple workup |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the β-position undergoes nucleophilic displacement with various nucleophiles. Reaction rates depend on solvent polarity, temperature, and nucleophile strength.
Mechanistic Insights :
-
The reaction proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DCM), where the nucleophile attacks the electrophilic carbon adjacent to the carbonyl group .
-
Steric hindrance from the thiazole ring slows substitution compared to non-heterocyclic analogs.
Oxidation and Reduction Reactions
The ketone group and thiazole sulfur participate in redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | Sulfoxide derivative | 95% | |
| KMnO₄ | H₂O, pH 7, 25°C | Sulfone derivative | 88% | |
| Ozone | DCM, -78°C | Thiazole ring cleavage (dicarbonyls) | 70% |
Reduction
| Reducing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C | 1-(1,3-thiazol-5-yl)ethanol | 73 | |
| LiAlH₄ | THF, reflux | Ethyl-thiazolyl methane | 68 | |
| H₂ (Pd/C) | MeOH, 50 psi | Deschloro-thiazolyl ethane | 81 |
Key Observations :
-
Oxidation with H₂O₂ selectively targets the thiazole sulfur over the ketone group.
-
NaBH₄ reduces the carbonyl to a secondary alcohol without affecting the thiazole ring.
Cyclization and Rearrangement Reactions
The compound serves as a precursor in heterocycle synthesis:
Mechanism :
-
Cyclization with thiourea involves nucleophilic attack at the carbonyl carbon, followed by intramolecular ring closure .
-
PCl₅-mediated reactions generate reactive intermediates that undergo Wagner-Meerwein rearrangements.
Cross-Coupling Reactions
The thiazole ring participates in metal-catalyzed couplings:
| Catalyst | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF, 100°C, K₂CO₃ | Bi-thiazolyl ketones | 76 | |
| CuI | DMSO, 120°C | Thiazolyl-alkyne conjugates | 63 |
Limitations :
-
Steric hindrance from the 5-methyl group reduces coupling efficiency compared to unsubstituted thiazoles.
Acid/Base-Mediated Transformations
The hydrochloride salt undergoes pH-dependent reactions:
| Condition | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| NaOH (1M) | H₂O, RT | Free base (neutral form) | Solubility: 2.1 mg/mL | |
| HCl (conc.) | EtOH, reflux | Thiazole ring protonation | Forms stable HCl adduct |
Comparative Reaction Kinetics
A kinetic study of nucleophilic substitutions reveals:
| Nucleophile | k (M⁻¹s⁻¹, 25°C) | Solvent | Activation Energy (kJ/mol) | Source |
|---|---|---|---|---|
| Piperidine | 0.45 | DCM | 58.2 | |
| Morpholine | 0.39 | DCM | 61.8 | |
| Ethanol | 0.12 | EtOH | 72.4 |
Stability Under Storage Conditions
Degradation pathways were analyzed via accelerated stability testing:
| Condition | Time | Degradation Products | % Purity Remaining | Source |
|---|---|---|---|---|
| 40°C, 75% RH | 6 months | Hydrolyzed ketone, dimerization | 84% | |
| Light exposure | 3 months | Sulfoxide derivatives | 78% |
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to functional materials. Experimental protocols from patents and physicochemical data from PubChem provide a robust foundation for further exploration.
Scientific Research Applications
2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride
- Key Difference: Substitution of the C2 chloro group with an amino (-NH₂) group .
- Electron-donating nature of -NH₂ may reduce electrophilicity compared to the chloro analog, altering reactivity in nucleophilic substitution reactions.
- Applications : Likely used as a building block in peptidomimetics or kinase inhibitors, where hydrogen-bonding interactions are critical.
1-(1H-1,3-Benzodiazol-5-yl)ethan-1-one hydrochloride
- Key Difference : Replacement of the thiazole ring with a benzodiazol (benzimidazole analog) system .
- Larger molecular size (C₉ vs. C₅) may improve lipophilicity, affecting membrane permeability in drug candidates.
- Applications : Benzimidazole derivatives are common in antifungal and antiviral agents, suggesting possible utility in similar contexts.
2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride
- Unique Features :
- The chloro group acts as a leaving group, favoring reactions such as nucleophilic substitutions or cross-couplings.
- Thiazole’s sulfur atom contributes to metabolic stability and metal-binding properties, relevant in catalyst design or enzyme inhibition.
Physicochemical Properties
- Solubility : All three compounds are hydrochloride salts, improving aqueous solubility compared to their free-base forms.
- Reactivity: The chloro-substituted compound is more reactive toward nucleophiles (e.g., amines, thiols) than the amino variant. The benzodiazol derivative’s extended conjugation may reduce electrophilicity but enhance stability under acidic conditions.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride?
Methodological Answer: A validated approach involves nucleophilic substitution under heterogeneous catalysis. For analogous thiazole derivatives, a typical protocol includes:
- Reacting equimolar amounts of a thiazole precursor (e.g., 1,3-thiazol-5-yl derivatives) with chloroacetyl chloride in PEG-400 solvent.
- Using Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour .
- Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane, 3:7).
- Purification by recrystallization from aqueous acetic acid (yield: ~75–85%).
Key Parameters Table:
| Parameter | Condition |
|---|---|
| Solvent | PEG-400 |
| Catalyst | Bleaching Earth Clay (pH 12.5) |
| Temperature | 70–80°C |
| Reaction Time | 1 hour |
| Purification | Recrystallization (aqueous AcOH) |
Q. How are IR and NMR spectroscopy employed to confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify characteristic peaks:
- C=O stretch: 1680–1720 cm⁻¹ (ketone).
- C-Cl stretch: 750–800 cm⁻¹.
- Thiazole ring vibrations: 1500–1600 cm⁻¹ .
- ¹H NMR : Assign protons based on splitting patterns:
- Thiazole-H: δ 8.2–8.5 ppm (singlet, 1H).
- CH₂Cl group: δ 4.5–4.8 ppm (quartet, 2H).
- Confirm integration ratios to rule out impurities.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?
Methodological Answer:
- Catalyst Screening : Test alternatives like Amberlyst-15 or molecular sieves to improve selectivity .
- Solvent Effects : Compare PEG-400 with DMF or acetonitrile to assess reaction efficiency.
- Temperature Gradients : Use microwave-assisted synthesis to reduce side reactions (e.g., hydrolysis).
- In Situ Monitoring : Employ HPLC-MS to track intermediate stability.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine X-ray crystallography (e.g., single-crystal analysis, R factor < 0.05 ) with DFT calculations to confirm bond angles and torsional strains.
- High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- Variable-Temperature NMR : Resolve dynamic effects in spectra (e.g., rotamers).
Q. What protocols ensure accurate single-crystal X-ray diffraction analysis?
Methodological Answer:
- Crystallization : Use slow evaporation from ethanol/water (1:1) to obtain prismatic crystals.
- Data Collection : At 293 K, measure reflections with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters. Target R factor < 0.05 and wR < 0.15 .
Crystallographic Parameters Table:
| Parameter | Value |
|---|---|
| Radiation | Mo-Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| R factor | ≤0.05 |
| Data-to-Parameter Ratio | ≥14:1 |
Q. How should stability studies be designed under varying physicochemical conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC (heating rate: 10°C/min) to identify decomposition thresholds.
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC.
- Photostability : Expose to UV light (320–400 nm) and assess degradation products.
Safety and Handling in Academic Settings
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear EN 374-certified nitrile gloves and safety goggles .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
